

# Application Note: Quantitative Analysis of Lambast in Human Plasma by LC-MS/MS

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## Compound of Interest

Compound Name: Lambast

Cat. No.: B1674339

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of **Lambast**, a novel therapeutic agent, in human plasma. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. This assay is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.

## Experimental Protocols

### 1. Sample Preparation

A protein precipitation method was employed for the extraction of **Lambast** from human plasma.

- Materials:
  - Human plasma (K2EDTA)
  - **Lambast** analytical standard
  - **Lambast**-d4 (internal standard)

- Acetonitrile (ACN) with 0.1% formic acid (FA)
- Microcentrifuge tubes (1.5 mL)
- Procedure:
  - Pipette 50  $\mu$ L of human plasma into a 1.5 mL microcentrifuge tube.
  - Add 10  $\mu$ L of **Lambast**-d4 internal standard working solution (100 ng/mL).
  - Add 200  $\mu$ L of cold acetonitrile (with 0.1% FA) to precipitate proteins.
  - Vortex the mixture for 30 seconds.
  - Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  - Transfer 100  $\mu$ L of the supernatant to a clean autosampler vial.
  - Inject 5  $\mu$ L onto the LC-MS/MS system.

## 2. Liquid Chromatography

Chromatographic separation was achieved using a reverse-phase C18 column.

- Instrumentation: Shimadzu Nexera X2 UHPLC or equivalent
- Column: Waters Acquity UPLC BEH C18, 1.7  $\mu$ m, 2.1 x 50 mm
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5  $\mu$ L
- Gradient Program:

Time (min)	%B
0.0	5
0.5	5
2.0	95
2.5	95
2.6	5
3.5	5

### 3. Mass Spectrometry

A triple quadrupole mass spectrometer was used for the detection of **Lambast** and its internal standard.

- Instrumentation: SCIEX QTRAP 6500+ or equivalent
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Ion Source Temperature: 550°C
- Curtain Gas: 35 psi
- IonSpray Voltage: 5500 V
- Collision Gas: Medium
- MRM Transitions:

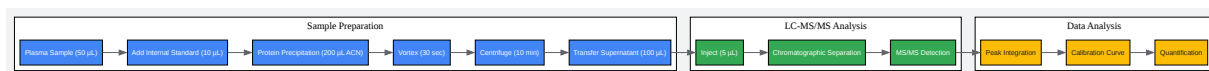
Compound	Q1 (m/z)	Q3 (m/z)	DP (V)	CE (V)	CXP (V)
Lambast	350.2	180.1	80	25	12
Lambast-d4	354.2	184.1	80	25	12

## Data Presentation

Table 1: Calibration Curve and Quality Control Data

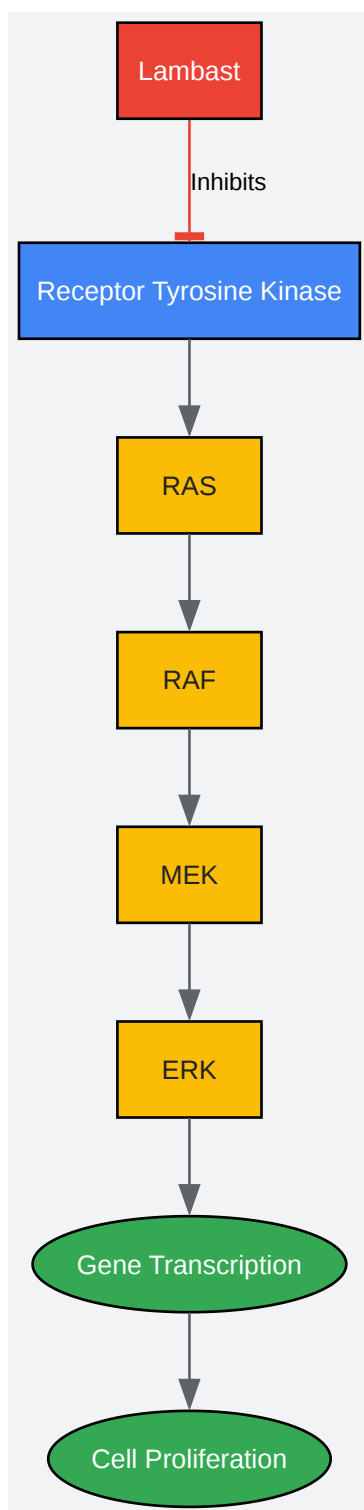
Parameter	Value
Calibration Range	0.1 - 100 ng/mL
Regression Model	Linear, 1/x <sup>2</sup> weighting
Correlation Coefficient (r <sup>2</sup> )	> 0.995
LLOQ (ng/mL)	0.1
LLOQ Accuracy (%)	95.2 - 104.5
LLOQ Precision (%CV)	< 8.5
QC Low (0.3 ng/mL) Accuracy (%)	96.8 - 103.2
QC Low (0.3 ng/mL) Precision (%CV)	< 6.2
QC Mid (10 ng/mL) Accuracy (%)	98.1 - 102.5
QC Mid (10 ng/mL) Precision (%CV)	< 5.1
QC High (80 ng/mL) Accuracy (%)	97.5 - 101.9
QC High (80 ng/mL) Precision (%CV)	< 4.8

## Visualizations



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Caption: LC-MS/MS experimental workflow for **Lambast** quantification.



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Caption: Hypothetical signaling pathway inhibited by **Lambast**.

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